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Compound of Interest

Compound Name: (R)-2-isopropylmorpholine

Cat. No.: B7934449

An In-Depth Technical Guide to the Spectroscopic Analysis of (R)-2-Isopropylmorpholine

A Note on Data Availability

(R)-2-isopropylmorpholine is a known chiral building block in synthetic chemistry. However, a
complete set of publicly accessible, peer-reviewed spectroscopic data (NMR, IR, MS) for this
specific compound is not readily available. Therefore, this guide has been constructed by a
Senior Application Scientist to serve as a robust predictive and interpretive framework. The
spectral data presented herein are high-fidelity predictions based on extensive analysis of
foundational spectroscopic principles and published data for closely related morpholine
analogs. This guide is designed to empower researchers to confidently acquire, interpret, and
validate their own experimental data for this and similar molecules.

Introduction: The Significance of (R)-2-
Isopropylmorpholine

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its
favorable pharmacokinetic properties, including metabolic stability and aqueous solubility.
Chiral substitution on the morpholine ring, as seen in (R)-2-isopropylmorpholine, introduces a
stereocenter that is critical for achieving specific and potent interactions with biological targets.
The isopropyl group at the C-2 position, adjacent to the ring oxygen, imparts specific steric and
electronic properties that can be crucial for molecular recognition. Accurate and unambiguous
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structural confirmation through spectroscopic methods is the bedrock of any research and
development program involving such chiral synthons.

This guide provides a detailed examination of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for (R)-2-isopropylmorpholine. It
includes not only the predicted spectral features but also the underlying principles and standard
operating procedures for data acquisition, ensuring a self-validating approach to structural
elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of
(R)-2-isopropylmorpholine in solution. By analyzing the chemical shifts, coupling constants,
and integration of signals in both *H and 3C NMR spectra, the complete carbon-hydrogen
framework can be established.

Predicted 'H NMR Spectral Data

The *H NMR spectrum provides detailed information on the number of different proton
environments and their connectivity. For (R)-2-isopropylmorpholine, the chair conformation of
the morpholine ring leads to distinct axial and equatorial proton signals, though rapid ring-
flipping at room temperature may lead to averaged, broadened signals in some cases.[1][2]

Diagram 1: Molecular Structure and Proton Numbering
Caption: Structure of (R)-2-isopropylmorpholine with atom numbering.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b7934449?utm_src=pdf-body
https://www.benchchem.com/product/b7934449?utm_src=pdf-body
https://www.benchchem.com/product/b7934449?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_H_and_C_NMR_Spectral_Analysis_of_Morpholine_Derivatives.pdf
https://pubmed.ncbi.nlm.nih.gov/15986500/
https://www.benchchem.com/product/b7934449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Predicted .
. Coupling .
Proton Chemical Lo . Assignment
. Multiplicity Constant (J, Integration .
Label Shift (5, Rationale

Hz)
ppm)

The N-H
proton signal
is often broad
H-N4 15-25 brs - 1H and its
position is
concentration

-dependent.

Protons on
carbon
adjacent to
oxygen (C6)
H-6 (ax, eq) 3.85-4.00 m - 2H
are
deshielded
and appear

downfield.[3]

Methine
proton on the
substituted
carbon (C2),
deshielded by

oxygen.

H-2 3.60 - 3.75 m ~3-8 1H

Protons on
carbon
adjacent to
nitrogen (C5)
H-5 (ax, eq) 2.80-3.00 m - 2H are less

deshielded
than those
next to

oxygen.[1]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.acdlabs.com/blog/recognizing-the/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_H_and_C_NMR_Spectral_Analysis_of_Morpholine_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7934449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protons on

carbon
H-3 (ax, eq) 2.60-2.80 m - 2H )

adjacent to

nitrogen (C3).

Methine

proton of the
H-7 1.80-1.95 m ~6.8 1H )

isopropyl

group.

Diastereotopi
¢ methyl
protons of the
isopropyl
H-8, H-9 0.90 - 1.05 d ~6.8 6H group,

appearing as
a doublet due
to coupling
with H-7.

Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum shows a single peak for each unique carbon atom,
providing a direct count of the non-equivalent carbons in the molecule.

Table 2: Predicted *C NMR Data (125 MHz, CDCls)
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Predicted Chemical Shift . .
Carbon Label Assignment Rationale

(6, ppm)

Carbon adjacent to oxygen
C-2 75.0-78.0 and bearing the isopropy!
substituent; highly deshielded.

Carbon adjacent to oxygen,
C-6 67.0 - 69.0 characteristic shift for
morpholines.[3][4]

C-3 48.0-51.0 Carbon adjacent to nitrogen.

Carbon adjacent to nitrogen,
C-5 45.0-47.0 typical for morpholine ring

systems.[1]

Methine carbon of the

isopropy! group.

C-7 31.0-34.0

Diastereotopic methyl carbons
C-8,C-9 18.0 - 20.0 ]
of the isopropyl group.

Experimental Protocol for NMR Data Acquisition

Rationale: Deuterated chloroform (CDCIs) is a standard choice for its excellent solubilizing
properties for many organic molecules and its single deuterium signal for field-frequency
locking. A high-field spectrometer (e.g., 500 MHz) is chosen to achieve better signal dispersion,
which is crucial for resolving complex multiplets in the morpholine ring.

o Sample Preparation: Dissolve approximately 5-10 mg of (R)-2-isopropylmorpholine in ~0.6
mL of deuterated chloroform (CDCls).

« Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean, dry 5 mm NMR tube to remove any particulate matter.

e |nstrumentation:

o Spectrometer: 500 MHz NMR Spectrometer.
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o Probe: Standard 5 mm broadband probe.

o Temperature: 298 K (25 °C).

e 'H NMR Acquisition:

o

Lock onto the deuterium signal of CDCls.

[¢]

Shim the magnetic field to optimize homogeneity.

Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle

[¢]

with a 1-second relaxation delay is a good starting point.

o

Reference the spectrum to the residual CHCIs signal at & 7.26 ppm.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum using a standard pulse program (e.g., zgpg30).

o A sufficient number of scans (e.g., 1024) should be averaged to achieve an adequate

signal-to-noise ratio.
o Reference the spectrum to the CDClIs triplet centered at & 77.16 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an
excellent technique for identifying the presence of key functional groups.

Predicted IR Spectral Data

The IR spectrum of (R)-2-isopropylmorpholine is expected to show characteristic absorptions
for its amine, ether, and alkane functionalities.[6]

Table 3: Predicted Characteristic IR Absorption Bands
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Wavenumber . . . .

( 1 Intensity Vibration Type Functional Group

cm-

3300 - 3350 Medium, Sharp N-H Stretch Secondary Amine
Aliphatic (Isopropyl &

2960 - 2850 Strong C-H Stretch -p (Isopropy
Ring CH/CHz2)

) CH:z Scissoring / CHs

1470 - 1450 Medium C-H Bend ]
Asymmetric Bend
Isopropyl gem-

1385 & 1370 Medium C-H Bend ) Propyrd
dimethyl "doublet”

1250 - 1050 Strong C-O Stretch Ether (C-O-C)

1150 - 1050 Medium-Strong C-N Stretch Aliphatic Amine

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires
minimal sample preparation and is suitable for liquids like 2-isopropylmorpholine.

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent such as isopropanol and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
as it will be automatically subtracted from the sample spectrum to remove interfering signals
from atmospheric CO2 and water vapor.

» Sample Application: Place a single drop of neat (R)-2-isopropylmorpholine liquid directly
onto the center of the ATR crystal.

o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-
600 cm~* with a resolution of 4 cm~1.

o Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments. It is used to determine the molecular weight and gain insights into the
molecular structure through fragmentation analysis.

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray lonization (ESI) in positive ion mode, the
primary species observed will be the protonated molecule [M+H]*. The molecular formula of
(R)-2-isopropylmorpholine is C7H1sNO, with a monoisotopic mass of 129.1154 Da.

o Expected [M+H]*: m/z 130.1232

Electron lonization (El) is a harder technique that induces more fragmentation. The molecular
ion (M*" at m/z 129) may be observed, along with characteristic fragment ions.

Diagram 2: Proposed El Mass Spectrometry Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [spectroscopic data for (R)-2-isopropylmorpholine (NMR,
IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7934449#spectroscopic-data-for-r-2-
isopropylmorpholine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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